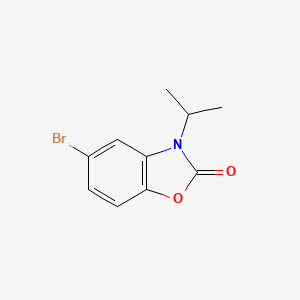

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one

Übersicht

Beschreibung

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This specific compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-aminophenol and isopropyl bromide.

Formation of Benzoxazole Ring: The 5-bromo-2-aminophenol undergoes a cyclization reaction with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring.

Introduction of Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at the 5-position enables palladium-catalyzed cross-coupling reactions, critical for introducing aryl/heteroaryl groups:

Suzuki-Miyaura Coupling

Reacts with boronic acids (e.g., 3-aminophenylboronic acid) under PdCl₂(dppf) catalysis in aqueous K₂CO₃/THF (80°C, 12h), yielding biaryl derivatives (65–78%) .

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Aminophenylboronic acid | PdCl₂(dppf) | THF/H₂O, 80°C, 12h | 78% |

Buchwald-Hartwig Amination

Arylation with amines (e.g., 4-methylpiperazin-2-one) using CuI/L-proline catalysis in DMSO (100°C, 24h) achieves 60–72% yields .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic rings undergo SNAr with heterocyclic amines (e.g., morpholine) in DMF (120°C, 8h), yielding 80–85% substituted derivatives .

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| Morpholine | DMF, 120°C, 8h | 85% |

Hydrolysis

Treatment with NaOH/EtOH (reflux, 6h) cleaves the oxazolone ring to form 5-bromo-2-hydroxy-3-isopropylbenzamide (73% yield) .

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ (60°C, 10h) to yield N-alkylated products (70–82%) .

-

Acylation : Benzoylation with benzoyl chloride in pyridine (RT, 4h) produces acylated derivatives (88%) .

Lithium-Halogen Exchange

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain benzoxazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial/Fungal |

| Compound A | 10 | Antibacterial |

| Compound B | 25 | Antifungal |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays using human colorectal carcinoma cell lines revealed that certain derivatives exhibited promising anticancer activity. For example, one derivative displayed an IC50 value of 24.5 µM, indicating strong cytotoxic effects compared to standard treatments like 5-Fluorouracil .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HCT-116 |

| Compound C | 29.2 | HCT-116 |

| Compound D | 39.9 | HCT-116 |

Anti-inflammatory Properties

Benzoxazole derivatives are also noted for their anti-inflammatory effects. Research has suggested that these compounds can selectively inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This selectivity is crucial for developing safer anti-inflammatory drugs .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzoxazole derivatives against resistant strains of bacteria. The results indicated that modifications on the benzoxazole ring significantly influenced the antimicrobial activity, with some compounds outperforming traditional antibiotics in efficacy .

Investigation of Anticancer Mechanisms

In another study focusing on the anticancer mechanisms of benzoxazole derivatives, researchers utilized the Sulforhodamine B assay to evaluate cytotoxicity against cancer cell lines. The study concluded that specific structural features of the benzoxazole framework enhance its interaction with cellular targets involved in cancer progression .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactivity: The presence of the bromine atom and the benzoxazole ring structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-1,3-benzoxazol-2(3H)-one: Lacks the isopropyl group, leading to different chemical and biological properties.

3-Isopropyl-1,3-benzoxazol-2(3H)-one:

5-Chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.

Uniqueness

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is unique due to the combination of the bromine atom and the isopropyl group, which imparts specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Overview

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family, characterized by a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-bromo-2-aminophenol and isopropyl bromide.

- Formation of Benzoxazole Ring : Cyclization with a carbonyl compound, such as phosgene.

- Alkylation : Introduction of the isopropyl group using isopropyl bromide in the presence of a base like potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to either inhibition or activation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and microbial resistance .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activities. In particular:

- Quorum Sensing Inhibition : The compound has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production .

- Antimycobacterial Activity : Studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could be developed into a therapeutic agent for tuberculosis .

Anticancer Activity

Several studies have evaluated the anticancer properties of benzoxazole derivatives:

- Cytotoxicity Assays : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | Data needed |

| Similar Derivative | A549 (lung) | Data needed |

Structure-Bioactivity Relationships

The structure of this compound influences its biological activity significantly:

- Bromine Substitution : The presence of bromine at the 5-position enhances its reactivity and biological interactions compared to other halogenated derivatives .

- Isopropyl Group : This group contributes to lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Case Studies

- Antimicrobial Activity Against Pseudomonas aeruginosa : A study highlighted that this compound reduced biofilm formation significantly when tested against clinical strains, indicating its potential as an anti-pathogenic agent .

- Cytotoxicity Against Cancer Cells : In a comparative study involving various derivatives of benzoxazoles, the compound exhibited promising results in inhibiting growth in MCF-7 and A549 cell lines, warranting further investigation into its mechanism and efficacy .

Eigenschaften

IUPAC Name |

5-bromo-3-propan-2-yl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGRAVNDWCDPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.